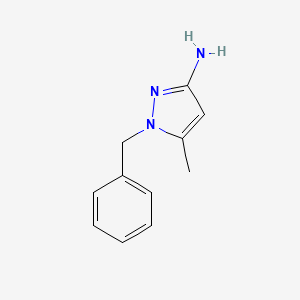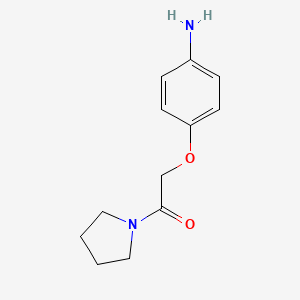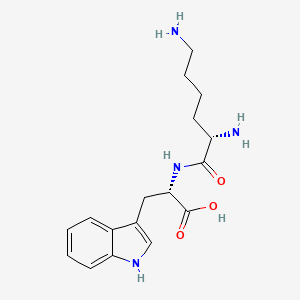
Lys-trp
Overview
Description
Lys-Trp is a dipeptide formed from L-lysine and L-tryptophan residues . It has a role as a metabolite .
Synthesis Analysis
The synthesis of this compound involves coupling protected amino acid in solution and subsequent cyclization effected by the pentafluorophenyl ester method .Molecular Structure Analysis
The molecular formula of this compound is C17H24N4O3 . The IUPAC name is (2 S )-2- [ [ (2 S )-2,6-diaminohexanoyl]amino]-3- (1 H -indol-3-yl)propanoic acid . The molecular weight is 332.4 g/mol .Chemical Reactions Analysis
This compound is involved in photoinduced intramolecular and intermolecular processes . The L-isomer shows a greater Trp excited state quenching efficiency with the electron transfer (ET) mechanism . There are experimental confirmations of the hypothesis about photoinduced ET between Trp and the CONH peptide bond, as well as between Trp and another amide group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 332.4 g/mol . The XLogP3 value is -2.4, indicating its hydrophilicity . It has 5 hydrogen bond donors .Scientific Research Applications
Photoinduced Processes in Peptides
A study by Ageeva et al. (2023) explored the photoinduced intramolecular and intermolecular processes in Lys-Trp-Lys tripeptide. This research is significant in photobiology and helps understand the differences in reactivity between L- and D-amino acids, which is crucial in Alzheimer’s disease research.
Antimicrobial Activity
Silva et al. (2013) conducted a study on the antimicrobial activity of the synthetic peptide Lys-a1 against oral streptococci. The peptide showed remarkable effectiveness in inhibiting both planktonic and biofilm growth of various Streptococcus species, demonstrating its potential as an antimicrobial agent, especially in controlling microbial biofilms and cariogenic processes (Silva et al., 2013).
Interaction with tRNA
C. Tisné et al. (2005) identified peptides that specifically recognize the d-arm of tRNA. This study is particularly relevant in the context of HIV, as human tRNA3(Lys) is used by the HIV virus as a primer for reverse transcription. The research provided insights into the interaction between peptides and tRNA, which is valuable for designing ligands targeting specific tRNAs in retroviral replication (Tisné et al., 2005).
Tryptophan Analog Fluorescence Spectroscopy
Petrović et al. (2012) used tryptophan analog fluorescence spectroscopy to monitor the interaction between the lysin motif (LysM) and its ligands. This study is significant in understanding the binding properties of peptidoglycan-binding protein domains found in a wide range of prokaryotes and eukaryotes (Petrović et al., 2012).
Agricultural Applications
In the field of agriculture, Quezada et al. (2015) investigated the use of amino acid biosynthesis byproducts, including those of tryptophan and lysine, as nitrogen fertilizers for corn production. This research highlights the potential of these byproducts in replacing synthetic nitrogen fertilizers, contributing to more sustainable agricultural practices (Quezada et al., 2015).
Mechanism of Action
Target of Action
Lys-Trp, also known as H-LYS-TRP-OH, primarily targets bacterial membranes . The positively charged amino acid residues, Arginine (Arg) and Lysine (Lys), play a crucial role in the activity of most antimicrobial peptides (AMPs) due to the promotion of electrostatic interactions between the peptides and bacterial membranes .
Mode of Action
The interaction of this compound with its targets results in changes in the permeability of the bacterial membranes. Lys residues give rise to a reduced antimicrobial potency for most peptides, which is correlated with a decrease in their ability to permeabilize the cytoplasmic membrane of Escherichia coli .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . The indole ring of Trp absorbs strongly in the near-ultraviolet wavelength of the spectrum, with an absorption maximum at 280 nm .
Result of Action
The molecular and cellular effects of this compound’s action involve its antimicrobial activity. This compound has been shown to have a reduced antimicrobial potency for most peptides, which is correlated with a decrease in their ability to permeabilize the cytoplasmic membrane of Escherichia coli .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Arg and Lys renders the peptides susceptible to degradation by proteases, such as trypsin, limiting their therapeutic use . Therefore, modifications of the side chain length of Arg and Lys were investigated in an attempt to improve the protease resistance of AMPs .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Lys-Trp participates in numerous biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. Tryptophan, one of the components of this compound, is the largest of all twenty amino acids in the translational toolbox . Its side chain is indole, which is aromatic with a binuclear ring structure . These structural features make tryptophan a key player in protein-protein interactions, often found at the interface of these interactions .
Cellular Effects
This compound can influence various types of cells and cellular processes. The effects of this compound on cell function are largely due to the actions of tryptophan and its metabolites. Tryptophan and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tryptophan residues in proteins often interact with other biomolecules, contributing to the biochemical activity of the protein .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of tryptophan can lead to an increase in the production of its metabolites, which can have various effects on the body
Metabolic Pathways
This compound is involved in several metabolic pathways. Tryptophan, for instance, is metabolized via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin, melatonin, kynurenine, and kynurenic acid .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPWVMZANZLI-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50674-18-5 | |
| Record name | Lysyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lys-Trp interact with DNA?
A1: this compound exhibits a high affinity for apurinic sites in DNA, surpassing its affinity for native sites by two orders of magnitude. [] This preferential binding is attributed to the efficient stacking interaction of the tryptophan residue with the DNA bases flanking the apurinic site. [, ] This interaction has been shown to be even more pronounced in single-stranded regions of DNA, suggesting a potential for this compound to differentiate between single and double-stranded DNA. [, ]
Q2: Does this compound binding to DNA have any functional consequences?
A2: Yes, this compound binding to apurinic sites can lead to cleavage of the phosphodiester bond at these sites, effectively acting as an endonuclease. [] Additionally, studies have shown that this compound can photosensitize the splitting of thymine dimers in UV-irradiated DNA, hinting at a potential role in DNA photoreactivation. []
Q3: Can this compound interact with chemically modified DNA?
A3: Research suggests that this compound can bind to DNA modified by carcinogens like 2-(N-acetoxyacetylamino)fluorene (AAAF). This interaction is driven by the stacking of the tryptophan residue with bases in locally unpaired regions near the modified bases. []
Q4: How does this compound interact with phospholipid membranes?
A4: this compound, particularly within the larger peptide dynorphin A (1-17), interacts preferentially with phosphatidylserine membranes over phosphatidylcholine membranes. [] This interaction is driven by electrostatic interactions between the positively charged arginine and lysine residues in the peptide and the negatively charged phosphatidylserine headgroups. [] The tryptophan residue is believed to embed itself near the membrane interface, potentially playing a role in the peptide's biological activity. []
Q5: Does this compound show selectivity for specific cholecystokinin (CCK) receptors?
A5: Cyclic analogs incorporating this compound sequences have demonstrated high selectivity for central CCK receptors (B type) over pancreatic CCK receptors (A type). [, ] This selectivity arises from the conformational constraint imposed by cyclization, mimicking the N-terminal folding of CCK8. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound, as a dipeptide, does not have a unique molecular formula or weight. The exact formula and weight will depend on the specific form of the dipeptide (e.g., free acid, amide, specific salts), its ionization state, and the presence of any protecting groups.
Q7: What spectroscopic techniques are useful for characterizing this compound?
A7: Several spectroscopic techniques are valuable for characterizing this compound and its interactions with other molecules. These include:
- Fluorescence spectroscopy: Utilized to study the binding of this compound to DNA and phospholipid membranes by monitoring changes in tryptophan fluorescence. [, , , , ]
- NMR spectroscopy: Employed to investigate the binding of this compound to DNA, elucidating structural details of the interaction and potential intercalation of tryptophan within the DNA helix. [, , ]
- UV-Visible Spectroscopy: Used to characterize gold colloids conjugated with this compound containing peptides, providing information on surface coverage and potential applications in analyte detection and manipulation. []
- Optical detection of magnetic resonance (ODMR): Applied to study the triplet state properties of tryptophan in this compound and its interaction with poly(rA), providing insights into the electronic structure and energy transfer mechanisms. []
Q8: Are there computational studies on this compound interactions?
A8: Density Functional Theory (DFT) calculations have been used to model the interactions between this compound-Lys and single-walled carbon nanotubes (SWNTs). [] These studies suggest a non-covalent interaction with minimal charge transfer between the peptide and SWNT. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


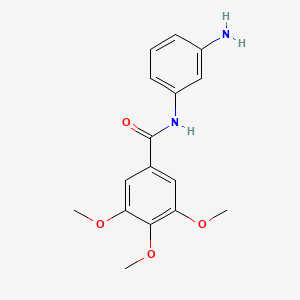

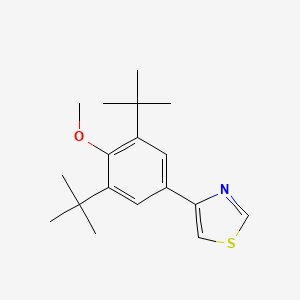

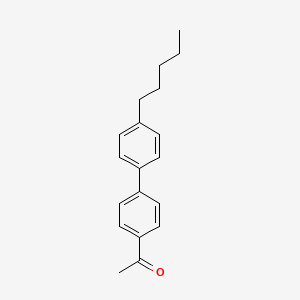

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
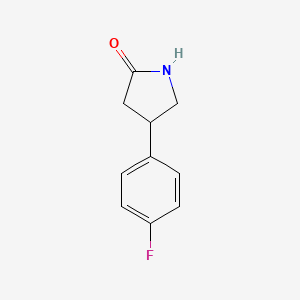
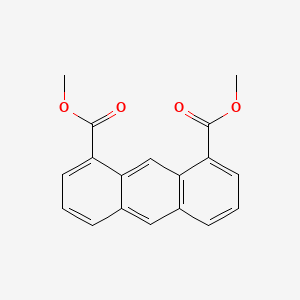
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)


